molecular formula C11H17F3INO3 B6247855 tert-butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate CAS No. 2386450-14-0

tert-butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate

Cat. No.: B6247855
CAS No.: 2386450-14-0
M. Wt: 395.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate: is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an iodomethyl group and a trifluoromethyl group attached to the morpholine ring, along with a tert-butyl ester functional group. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of tert-butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Iodomethylation: The iodomethyl group is introduced through a halogenation reaction, typically using iodomethane in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

tert-Butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities and as a precursor for the synthesis of bioactive molecules.

    Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Material Science: The compound’s unique structural features make it useful in the design and synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic activation to release the active drug. The iodomethyl group can serve as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

tert-Butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate can be compared with other morpholine derivatives such as:

    tert-Butyl 2-(iodomethyl)morpholine-4-carboxylate: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.

    tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: Contains a hydroxymethyl group instead of an iodomethyl group, leading to different chemical properties and reactivity.

    tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate: Contains a cyanomethyl group, which can participate in different types of chemical reactions compared to the iodomethyl group.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological properties, such as increasing its lipophilicity and metabolic stability.

Properties

CAS No.

2386450-14-0

Molecular Formula

C11H17F3INO3

Molecular Weight

395.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.